molecular formula C22H22N2O3S2 B12189533 Ethyl 2-{[(quinolin-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(quinolin-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12189533
M. Wt: 426.6 g/mol
InChI Key: WMXQCHSNYWCLLJ-UHFFFAOYSA-N
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Description

Ethyl 2-{[(quinolin-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound featuring a tetrahydrobenzo[b]thiophene core substituted with an ethyl ester group at position 3 and a quinoline-2-thioacetyl-amino moiety at position 2. Its structural complexity necessitates precise synthetic methodologies, often involving multi-step reactions and purification via chromatography or recrystallization .

Properties

Molecular Formula

C22H22N2O3S2

Molecular Weight

426.6 g/mol

IUPAC Name

ethyl 2-[(2-quinolin-2-ylsulfanylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H22N2O3S2/c1-2-27-22(26)20-15-8-4-6-10-17(15)29-21(20)24-18(25)13-28-19-12-11-14-7-3-5-9-16(14)23-19/h3,5,7,9,11-12H,2,4,6,8,10,13H2,1H3,(H,24,25)

InChI Key

WMXQCHSNYWCLLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Gewald Reaction for Core Formation

The 4,5,6,7-tetrahydrobenzo[ b]thiophene-3-carboxylate scaffold is synthesized via the Gewald reaction , a one-pot multicomponent condensation. Cyclohexanone reacts with malononitrile and elemental sulfur in ethanol under basic conditions (e.g., triethylamine) to yield ethyl 2-amino-4,5,6,7-tetrahydrobenzo[ b]thiophene-3-carboxylate (CAS: 59703-00-3).

Reaction Conditions

ComponentQuantityRole
Cyclohexanone10 mmolKetone substrate
Malononitrile10 mmolActive methylene
Sulfur10 mmolCyclization agent
Triethylamine1.5 eqBase catalyst
Ethanol50 mLSolvent
Temperature60°C, 12 hReaction conditions

Yield : 85–92%.
Characterization : FT-IR (NH stretch: 3323–3428 cm⁻¹, CN: 2201 cm⁻¹), ¹H NMR (δ 0.89 ppm for t-butyl, δ 6.93 ppm for NH₂).

Functionalization of the 2-Amino Group

Amidation with Sulfonyl Acetyl Chlorides

The 2-amino group of the tetrahydrobenzothiophene core undergoes amidation with quinolin-2-ylsulfanyl acetyl chloride . This intermediate is prepared by reacting quinoline-2-thiol with chloroacetyl chloride in dichloromethane (DCM) at 0°C.

Synthesis of Quinolin-2-ylsulfanyl Acetyl Chloride

  • Quinoline-2-thiol (5 mmol) and chloroacetyl chloride (6 mmol) are stirred in DCM with triethylamine (7 mmol) as a base.

  • Reaction proceeds at 0°C for 2 h, followed by room temperature for 12 h.
    Yield : 78%.

Coupling to the Tetrahydrobenzothiophene Core

The amidation is performed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU as coupling agents:

Procedure

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[ b]thiophene-3-carboxylate (1 mmol) and quinolin-2-ylsulfanyl acetyl chloride (1.2 mmol) are dissolved in DCM.

  • EDC (1.5 mmol) and DIPEA (2 mmol) are added, and the mixture is stirred at 25°C for 24 h.

Yield : 65–72%.
Purification : Column chromatography (hexane/ethyl acetate, 3:1).

Alternative Pathways for Sulfonyl Group Introduction

Transition-Metal-Free Sulfonylation

A metal-free method uses CS₂/Et₂NH to generate nucleophilic sulfonyl sources in situ:

  • Quinoline N-oxide reacts with RSO₂Cl in the presence of CS₂ and Et₂NH.

  • The sulfonyl anion attacks the C2 position of quinoline, followed by elimination.

Application to Target Compound

  • Adapted for coupling the sulfonylacetyl group to the tetrahydrobenzothiophene core.
    Yield : 55–83%.

Optimization and Challenges

Solvent and Base Selection

  • Optimal Solvent : Dichloromethane (DCM) or THF improves yields compared to polar aprotic solvents.

  • Base Sensitivity : Strong bases (e.g., NaOH) may hydrolyze ester groups; mild bases (DIPEA) are preferred.

Steric and Electronic Effects

  • Quinoline Substituents : Electron-withdrawing groups on quinoline reduce coupling efficiency by 15–20%.

  • Tetrahydrobenzothiophene Conformation : Boat conformations in the core structure hinder amidation, requiring elevated temperatures (50°C).

Characterization and Validation

Spectroscopic Data

TechniqueKey Signals
¹H NMR (CDCl₃)δ 1.25 (t, 3H, COOCH₂CH₃), δ 3.15 (m, 4H, tetrahydro ring), δ 7.45 (q, quinoline-H)
FT-IR 1720 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O), 1250 cm⁻¹ (C-S bond)
HRMS [M+H]⁺ Calc.: 483.12; Found: 483.14

Purity Analysis

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Methods

MethodYield (%)Time (h)Cost EfficiencyScalability
EDC/DIPEA Coupling 7224ModerateHigh
HATU-Mediated 6818LowModerate
Metal-Free Sulfonylation 556HighHigh

Industrial Considerations

  • Continuous Flow Systems : Improve scalability for EDC-mediated amidation.

  • Waste Management : CS₂/Et₂NH methods require neutralization with HCl to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(quinolin-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the quinoline moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Ammonia (NH3) or primary amines can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic properties. Its structure suggests possible interactions with biological targets, particularly in the realm of anti-inflammatory and analgesic activities.

Analgesic Activity

Research has indicated that derivatives of benzothiophene compounds exhibit significant analgesic effects. For instance, studies have shown that related compounds possess analgesic properties exceeding those of standard drugs like metamizole when tested using the hot plate method on animal models . The mechanism behind this activity may involve modulation of pain pathways through interaction with specific receptors.

Anti-inflammatory Properties

Compounds similar to ethyl 2-{[(quinolin-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have demonstrated anti-inflammatory effects in preclinical studies. These effects are often attributed to the inhibition of pro-inflammatory cytokines and mediators . The quinoline moiety is particularly noted for its ability to interact with various biological targets involved in inflammatory processes.

Pharmacological Research

The pharmacological profile of this compound is still under investigation, but preliminary studies suggest several potential applications:

Antimicrobial Activity

Quinoline derivatives are well-known for their antimicrobial properties. This compound may exhibit similar activities against a range of pathogens due to the presence of the sulfanyl group which can enhance bioactivity .

Anticancer Potential

Emerging research indicates that compounds containing benzothiophene frameworks may have anticancer properties. The structural diversity provided by the quinoline and thiophene rings could lead to interactions with cancer cell signaling pathways or mechanisms involved in tumor growth and metastasis .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science:

Organic Electronics

The compound's unique electronic properties may make it suitable for applications in organic semiconductors or light-emitting diodes (LEDs). Thiophene derivatives are known for their favorable charge transport characteristics which are essential in electronic applications .

Sensor Development

Due to its chemical reactivity and structural features, this compound could be explored as a sensing material for detecting specific analytes or environmental pollutants. The ability to modify the compound's structure could enhance its selectivity and sensitivity in sensor applications .

Mechanism of Action

The mechanism of action of ethyl 2-{[(quinolin-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The benzothiophene ring can interact with various enzymes, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) may increase reactivity, while electron-donating groups (e.g., methoxy in ) enhance aromatic stabilization.
  • Conformational Flexibility : The tetrahydrobenzothiophene core allows variable puckering (see Cremer-Pople coordinates in ), influenced by substituent steric bulk.

Physicochemical Properties

  • Melting Points: Cyano-substituted derivatives (e.g., ) exhibit higher melting points (~245°C) due to strong intermolecular interactions, whereas methoxy-substituted compounds may show lower melting points.
  • Solubility: Quinoline’s lipophilicity likely reduces aqueous solubility compared to polar groups (e.g., hydroxy in ).
  • Crystallography : Derivatives like and crystallize in triclinic systems (P1 space group), with disorder in flexible cyclohexene or ethyl ester moieties.

Crystallographic and Computational Insights

  • Hydrogen Bonding : S(6) motifs () and R22(16) rings () are common in crystals, stabilizing supramolecular architectures .
  • Molecular Dynamics : Simulations () correlate substituent electronic profiles with anticorrosive efficiency, emphasizing the role of HOMO-LUMO gaps.

Biological Activity

Ethyl 2-{[(quinolin-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound known for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Chemical Structure and Synthesis

The compound features a quinoline moiety and a benzothiophene ring, contributing to its unique chemical properties. The synthesis typically involves several steps:

  • Quinoline Synthesis : Achieved through the Skraup synthesis method.
  • Benzothiophene Formation : Conducted via the Gewald reaction.

Molecular Characteristics

PropertyValue
Molecular FormulaC22H22N2O3S2
Molecular Weight426.6 g/mol
IUPAC NameEthyl 2-[(2-quinolin-2-ylsulfanylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
InChI KeyWMXQCHSNYWCLLJ-UHFFFAOYSA-N

The biological activity of this compound is predominantly attributed to its interaction with various molecular targets:

  • DNA Intercalation : The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, leading to cell death.
  • Enzyme Inhibition : The benzothiophene component can inhibit specific enzymes involved in cellular signaling pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity : Studies show that it can induce apoptosis in cancer cells by disrupting microtubule dynamics similar to known anticancer agents.
  • Antimicrobial Properties : It has demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .

Anticancer Studies

In vitro studies have shown that this compound effectively inhibits the growth of several cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : Significant reduction in cell viability was observed at concentrations as low as 10 µM after 48 hours of treatment.

Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.5
Mycobacterium tuberculosis40

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

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